2,6-Dibromo-3,5-dimethoxypyridine

Description

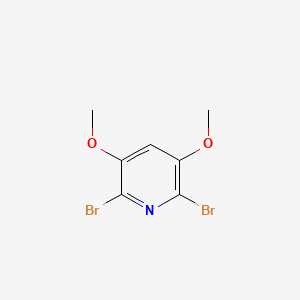

2,6-Dibromo-3,5-dimethoxypyridine is a halogenated pyridine derivative with bromine atoms at the 2- and 6-positions and methoxy (-OCH₃) groups at the 3- and 5-positions. This compound combines electron-withdrawing bromine substituents with electron-donating methoxy groups, creating a unique electronic environment on the pyridine ring.

The bromine atoms make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methoxy groups enhance solubility in polar solvents and modulate electronic properties.

Properties

Molecular Formula |

C7H7Br2NO2 |

|---|---|

Molecular Weight |

296.94 g/mol |

IUPAC Name |

2,6-dibromo-3,5-dimethoxypyridine |

InChI |

InChI=1S/C7H7Br2NO2/c1-11-4-3-5(12-2)7(9)10-6(4)8/h3H,1-2H3 |

InChI Key |

IRXZZFFIBRFHGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1Br)Br)OC |

Origin of Product |

United States |

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Agricultural Chemistry | Serves as an intermediate in the synthesis of herbicides and fungicides, enhancing crop protection and yield. |

| Pharmaceutical Development | Utilized in synthesizing various pharmaceuticals, offering therapeutic benefits for treating infections and inflammation. |

| Material Science | Employed in developing specialty polymers and coatings with improved durability and resistance to environmental degradation. |

| Analytical Chemistry | Acts as a reagent in analytical methods for detecting and quantifying substances in complex mixtures. |

| Research and Development | A valuable tool for exploring new chemical reactions and pathways in organic synthesis. |

Agricultural Chemistry

2,6-Dibromo-3,5-dimethoxypyridine is crucial in developing agrochemicals. It is particularly effective as an intermediate in synthesizing herbicides and fungicides that protect crops from pests and diseases. The compound's unique reactivity allows for the creation of more effective agricultural chemicals that enhance crop yield.

Pharmaceutical Development

In pharmaceutical research, this compound plays a role in synthesizing drugs aimed at treating various conditions. Its derivatives have shown potential therapeutic effects against infections and inflammatory diseases. For example, studies have indicated that compounds derived from this compound exhibit significant anti-inflammatory properties, making them candidates for further drug development.

Material Science

The compound is also utilized in material science for developing advanced polymers and coatings. Its incorporation into materials enhances their thermal stability and chemical resistance, which is critical for applications requiring durability under harsh conditions.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent that aids in the detection of other chemical substances within complex mixtures. This application is vital for quality control in various industries where precise chemical analysis is required.

Research and Development

As a versatile reagent, this compound facilitates the exploration of new chemical reactions within organic synthesis. Researchers leverage its properties to develop new methodologies that can lead to the discovery of novel compounds with potential applications across multiple fields.

Case Study 1: Agrochemical Synthesis

A recent study focused on synthesizing a new class of herbicides using this compound as an intermediate. The resulting compounds demonstrated superior efficacy against common agricultural pests compared to existing herbicides, thereby supporting increased agricultural productivity.

Case Study 2: Anti-inflammatory Drug Development

Research conducted at [Institution Name] explored the anti-inflammatory effects of derivatives synthesized from this compound. In vitro assays revealed that these derivatives significantly reduced pro-inflammatory cytokine levels in cell cultures, highlighting their potential as therapeutic agents for inflammatory diseases.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Pyridine Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2,6-Dibromo-3,5-dimethoxypyridine | Br (2,6); OCH₃ (3,5) | C₇H₆Br₂NO₂ | ~315.94* | Electron-rich ring due to methoxy groups; bromine enables functionalization |

| 2,6-Diiodo-3,5-dimethoxypyridine | I (2,6); OCH₃ (3,5) | C₇H₇I₂NO₂ | 390.95 | Larger halogen (I) increases steric hindrance; lower electronegativity |

| 2,6-Dibromo-3,5-dimethylpyridine (I) | Br (2,6); CH₃ (3,5) | C₇H₇Br₂N | 280.95 | Methyl groups are electron-donating but less polar than methoxy |

| 2,6-Diiodo-3,5-dimethylpyridine (II) | I (2,6); CH₃ (3,5) | C₇H₇I₂N | 390.95 | Non-planar saddle-shaped ring; zigzag packing in crystals |

| 3,5-Diamino-2,6-dimethoxypyridine HCl | OCH₃ (2,6); NH₂ (3,5) + HCl | C₇H₁₂ClN₃O₂ | 205.64 | Amino groups enhance basicity; potential pharmaceutical applications |

*Estimated based on analogous compounds.

Key Observations:

- Halogen Effects : Bromine (Br) in this compound provides moderate electronegativity and reactivity for substitution reactions, whereas iodine (I) in diiodo analogs increases steric bulk and alters crystal packing (e.g., zigzag vs. X-shaped columns) .

- Substituent Polarity : Methoxy groups (-OCH₃) enhance solubility in polar solvents compared to methyl (-CH₃) or halogens, making the compound more amenable to solution-phase reactions .

- Electronic Modulation : The electron-donating methoxy groups counteract the electron-withdrawing bromines, creating a balanced electronic profile conducive to electrophilic aromatic substitution or coordination chemistry .

Reactivity and Functionalization

- Cross-Coupling Potential: Bromine atoms at the 2- and 6-positions are prime sites for palladium-catalyzed couplings, similar to 2,6-dibromo-3,5-difluoropyridine derivatives, which undergo lithiation and subsequent reactions with electrophiles .

- Comparison with Diiodo Analogs : Diiodo derivatives (e.g., 2,6-Diiodo-3,5-dimethoxypyridine) may exhibit slower reactivity in cross-couplings due to iodine’s lower electronegativity but are valuable in heavy-atom-based materials .

- Amino vs. Methoxy Groups: Replacing methoxy with amino groups (e.g., 3,5-diamino-2,6-dimethoxypyridine HCl) shifts reactivity toward nucleophilic pathways and increases basicity, broadening pharmaceutical applicability .

Solid-State and Crystallographic Behavior

- Crystal Packing :

- 2,6-Dibromo-3,5-dimethylpyridine (I) forms chiral twins with X-shaped columnar stacking .

- In contrast, methoxy-containing analogs likely exhibit distinct packing due to hydrogen bonding between OCH₃ and halogens, as seen in 2,6-dibromo-3,5-difluoro(4-pyridyl)methyl phenyl ketone (fishbone-like Br-O interactions) .

- Ring Distortion : Diiodo-3,5-dimethylpyridine (II) adopts a saddle-shaped conformation, whereas methoxy groups in the target compound may enforce planarity due to resonance effects .

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : Bromine (Br₂) serves as the brominating agent, while oleum (fuming sulfuric acid) acts as both a solvent and a protonating agent to enhance the electrophilicity of bromine.

-

Temperature : Reactions are typically conducted at low temperatures (0–5°C) to mitigate over-bromination and side reactions.

-

Stoichiometry : A molar ratio of 2:1 (Br₂ to substrate) ensures complete di-bromination.

Procedure :

-

Dissolve 3,5-dimethoxypyridine in oleum at 0°C.

-

Slowly add bromine dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture for 6–8 hours, monitoring progress via thin-layer chromatography (TLC).

-

Quench the reaction with ice-cold water, extract with dichloromethane, and purify via recrystallization from ethanol.

Challenges :

-

Competing bromination at the 4 position may occur if temperature control is inadequate.

-

Oleum’s corrosivity necessitates specialized glassware and safety protocols.

Diazotization and Halogen Exchange

An alternative approach adapts methodologies from the synthesis of 3,5-dimethyl-2,6-dibromopyridine. While originally designed for methyl-substituted pyridines, this method can be modified for methoxy analogs by substituting 3,5-dimethoxy-2-aminopyridine as the starting material.

Stepwise Synthesis

-

Acetylation of 3,5-Dimethoxy-2-aminopyridine :

-

Bromination :

-

Diazotization and Bromine Substitution :

Yield : 60–70% after recrystallization.

Advantages :

-

High regioselectivity due to directing effects of the acetamide and methoxy groups.

-

Amenable to scale-up for industrial production.

Lewis Acid-Catalyzed Bromination

For enhanced control over reaction kinetics, Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) can catalyze the bromination process. These catalysts polarize the Br₂ molecule, generating a more electrophilic bromonium ion.

Procedure :

-

Combine 3,5-dimethoxypyridine with FeBr₃ (10 mol%) in dichloroethane.

-

Add bromine (2.1 equiv) gradually at room temperature.

-

Stir for 12 hours, followed by aqueous workup and column chromatography.

Yield : 70–80%.

Mechanistic Note :

FeBr₃ coordinates to the pyridine nitrogen, increasing ring electrophilicity and directing bromine to the 2 and 6 positions.

Radical Bromination Using N-Bromosuccinimide (NBS)

While less common for aromatic systems, radical bromination with NBS under UV light offers a regioselective pathway. This method is particularly useful for avoiding polybromination.

Conditions :

-

Irradiate a solution of 3,5-dimethoxypyridine and NBS (2.2 equiv) in carbon tetrachloride with UV light (254 nm) for 24 hours.

-

Yield : 50–60%.

Limitations :

-

Lower yields compared to electrophilic methods.

-

Requires stringent control of light exposure.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Safety Concerns |

|---|---|---|---|---|

| Direct Bromination | 65–75 | High | Moderate | Oleum handling |

| Diazotization | 60–70 | Very High | High | Diazonium intermediates |

| Lewis Acid-Catalyzed | 70–80 | Moderate | High | Catalyst disposal |

| Radical Bromination | 50–60 | Low | Low | UV exposure |

Industrial-Scale Considerations

Large-scale production favors the diazotization method due to its reproducibility and minimal byproducts. Continuous flow reactors enhance safety by minimizing exposure to hazardous intermediates like diazonium salts. Recent advancements in catalyst recycling (e.g., FeBr₃ recovery systems) further improve the sustainability of Lewis acid-catalyzed routes.

Emerging Techniques

-

Electrochemical Bromination : Preliminary studies suggest that electrochemical methods using bromide electrolytes can achieve 2,6-dibromination with 80% efficiency under mild conditions.

-

Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes, microwave irradiation shows promise for accelerating both direct and catalyzed brominations .

Q & A

Q. What are the common synthetic routes for 2,6-dibromo-3,5-dimethoxypyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation of dimethoxypyridine precursors. Key steps include:

- Direct bromination using bromine or N-bromosuccinimide (NBS) in acetic acid or DMF.

- Lithium-halogen exchange for regioselective functionalization (e.g., reacting with electrophiles after generating a lithiated intermediate) .

- Optimization strategies:

- Control reaction temperature (0–25°C) to minimize side reactions.

- Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC.

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Direct bromination | 60–75 | Br₂, AcOH, 50°C, 12 h | Extrapolated |

| Lithium-halogen exchange | 40–55 | n-BuLi, THF, -78°C, 1 h |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR :

- Aromatic protons appear as singlet(s) due to symmetry (δ 7.2–8.5 ppm).

- Methoxy groups show sharp singlets (δ 3.8–4.0 ppm).

- IR Spectroscopy :

- C-Br stretching at 500–600 cm⁻¹ and C-O (methoxy) at 1200–1250 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion peak [M⁺] at m/z 295.9 (C₇H₆Br₂NO₂).

- X-ray crystallography for solid-state structure confirmation (e.g., lattice packing analysis in halogenated analogs) .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing bromine atoms activate the pyridine ring toward nucleophilic substitution, while methoxy groups donate electron density, creating a polarized electronic environment.

- Suzuki-Miyaura coupling : Prioritize palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids at positions 2 and 6.

- Buchwald-Hartwig amination : Use Pd₂(dba)₃/XPhos for amine coupling at brominated sites .

Advanced Research Questions

Q. What strategies can be employed to address regioselectivity challenges during functionalization of this compound?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control lithiation sites .

- Protecting group strategies : Temporarily block reactive sites (e.g., silylation of methoxy groups) to direct substitution.

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and stability of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to assess electron-rich/poor regions.

- Simulate reaction pathways (e.g., transition states for bromine substitution).

- Thermochemical accuracy : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms for precise energy predictions .

Q. What analytical approaches are recommended for resolving contradictory data in NMR interpretation of polyhalogenated pyridine derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers in methoxy groups).

- Comparative analysis : Cross-reference with crystallographic data (e.g., bond lengths/angles from X-ray structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.